

In-Depth Technical Guide: AC-55541 (CAS Number 916170-19-9)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	AC-55541
CAS No.:	916170-19-9
Cat. No.:	B1665388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation. This document provides a comprehensive technical overview of **AC-55541**, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the therapeutic potential of targeting PAR2.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin.[1] This cleavage unmask a tethered ligand that binds to

and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed in various tissues and cell types, and its activation has been linked to both pro-inflammatory and tissue-reparative effects, making it a complex but attractive therapeutic target.[2]

AC-55541 (CAS 916170-19-9) has been identified as a potent and selective non-peptidic agonist of PAR2.[3][4] Unlike endogenous protease activators, **AC-55541** directly binds to and activates the receptor without the need for proteolytic cleavage, providing a valuable pharmacological tool to probe the function of PAR2 in various experimental models.[1] This guide summarizes the key technical data and methodologies associated with the study of **AC-55541**.

Physicochemical Properties

A summary of the key physicochemical properties of **AC-55541** is presented in the table below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Pharmacology

Mechanism of Action

AC-55541 is a selective agonist of Protease-Activated Receptor 2 (PAR2).[1][3] It directly binds to the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways.[1] Notably, **AC-55541** does not exhibit activity at other PAR subtypes or at over 30 other receptors that are involved in nociception and inflammation, highlighting its selectivity.[2][3][5]

In Vitro Activity

AC-55541 has been demonstrated to activate PAR2 signaling in a variety of in vitro assays, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium mobilization.[3][4] The potency of **AC-55541** in these assays is summarized in the table below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

In Vivo Activity

In vivo studies have shown that **AC-55541** exhibits pronociceptive activity.[3][6] Intrapaw administration of **AC-55541** in rats elicits robust and persistent thermal hyperalgesia and edema.[4] These effects were shown to be blocked by the co-administration of a tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist.[4] Systemic administration of **AC-55541** also produced a similar degree of hyperalgesia.[4]

Pharmacokinetic studies in rats have shown that **AC-55541** is well absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations.[4] It is stable to metabolism by liver microsomes and has an elimination half-life of 6.1 hours.[4]

Signaling Pathway

Activation of PAR2 by **AC-55541** initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. As a GPCR, PAR2 can couple to multiple G protein subtypes, leading to the activation of various downstream effectors. The

primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. In addition to Gαq, PAR2 can also couple to Gαs and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and Rho-kinase activity, respectively. Furthermore, PAR2 activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

AC-55541 activates PAR2, leading to downstream signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **AC-55541**, primarily based on the work of Gardell et al. (2008).[4]

Cell Proliferation Assay

This assay measures the effect of **AC-55541** on the proliferation of cells expressing PAR2.

- Cell Line: HT-29 human colon adenocarcinoma cells (or other suitable cell line endogenously or recombinantly expressing PAR2).

- Materials:
 - Complete culture medium (e.g., McCoy's 5A with 10% FBS).
 - **AC-55541** stock solution in DMSO.
 - 96-well microplates.
 - Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
 - Plate reader.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
 - Starve the cells in serum-free medium for 24 hours.
 - Prepare serial dilutions of **AC-55541** in serum-free medium.
 - Replace the medium with the **AC-55541** dilutions and incubate for 48-72 hours.
 - Add the cell proliferation reagent according to the manufacturer's instructions.
 - Incubate for the recommended time (e.g., 1-4 hours for MTT).
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
 - Calculate the EC₅₀ value from the dose-response curve.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates following PAR2 activation.

- Cell Line: PC-3 human prostate cancer cells (or other suitable cell line).
- Materials:

- Complete culture medium.
- [³H]myo-inositol.
- Inositol-free medium.
- **AC-55541** stock solution in DMSO.
- LiCl solution.
- Dowex AG1-X8 resin.
- Scintillation fluid and counter.
- Procedure:
 - Label cells with [³H]myo-inositol in inositol-free medium for 24-48 hours.
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.
 - Add various concentrations of **AC-55541** and incubate for 30-60 minutes.
 - Lyse the cells and collect the supernatant.
 - Separate the inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.
 - Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
 - Determine the EC₅₀ value from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon PAR2 activation.

- Cell Line: HEK293 cells stably expressing human PAR2 (or other suitable cell line).
- Materials:
 - Complete culture medium.
 - Fluo-4 AM or other calcium-sensitive fluorescent dye.
 - Pluronic F-127.
 - Assay buffer (e.g., HBSS with 20 mM HEPES).
 - **AC-55541** stock solution in DMSO.
 - Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
- Procedure:
 - Seed cells in a black-walled, clear-bottom 96-well plate and allow to adhere overnight.
 - Load the cells with Fluo-4 AM (e.g., 2-5 μM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
 - Wash the cells with assay buffer.
 - Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
 - Inject various concentrations of **AC-55541** and immediately record the change in fluorescence over time (typically for 1-3 minutes).
 - Calculate the peak fluorescence response and determine the EC₅₀ value from the dose-response curve.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Workflow for the intracellular calcium mobilization assay.

In Vivo Thermal Hyperalgesia Assay

This assay assesses the pronociceptive effects of **AC-55541** in an animal model.

- Animal Model: Male Sprague-Dawley rats (200-250 g).
- Materials:
 - **AC-55541**.
 - Vehicle (e.g., saline or DMSO/saline mixture).
 - Plantar test apparatus (Hargreaves apparatus).
- Procedure:
 - Acclimate the rats to the testing environment and apparatus.
 - Measure the baseline paw withdrawal latency to a radiant heat source.
 - Administer **AC-55541** via intraplantar injection into the hind paw (e.g., in a volume of 50 μL).

- Measure the paw withdrawal latency at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
- A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.
- Analyze the data to determine the magnitude and duration of the hyperalgesic effect.

Conclusion

AC-55541 is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency and selectivity make it a suitable probe for elucidating the complex signaling pathways and physiological functions mediated by this receptor. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of **AC-55541** and other PAR2 modulators. As research into the therapeutic potential of targeting PAR2 continues, a thorough understanding of the properties and methodologies associated with compounds like **AC-55541** will be crucial for advancing the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [5. Ca²⁺ Mobilization Assay - Creative Bioarray \[dda.creative-bioarray.com\]](#)
- [6. abcam.com \[abcam.com\]](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: AC-55541 (CAS Number 916170-19-9)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665388#ac-55541-cas-number-916170-19-9\]](https://www.benchchem.com/product/b1665388#ac-55541-cas-number-916170-19-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)